3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(butanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-7-16(23)22-17-12-8-3-6-11-15(12)25-18(17)19(24)21-14-10-5-4-9-13(14)20/h3-6,8-11H,2,7H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQGMJZDDKWRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multiple steps starting from benzofuran-2-carboxylic acid. The process includes:
Amidation: Benzofuran-2-carboxylic acid is first converted to its corresponding amide using butyramide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzofuran Carboxamides
Key Observations:
Branched chains (e.g., 2-phenylbutanamido in ) introduce steric bulk, which could affect binding to biological targets.
Aryl Group Modifications: The 2-fluorophenyl group in the target compound and contrasts with para-substituted analogs (e.g., 4-bromophenyl in ). Ortho-substituents may induce conformational strain, altering receptor interactions.
Biological Activity Trends :
- Antioxidant activity was reported for N-(substituted phenyl)benzofuran-2-carboxamides in , suggesting that electron-donating substituents (e.g., methoxy) may enhance radical scavenging.
- Hybrids like tacrine-benzofuran carboxamides (e.g., ) demonstrate acetylcholinesterase inhibition, highlighting the role of appended pharmacophores in multi-target applications.
- G-quadruplex targeting by bromofuran-containing analogs () underscores the importance of aromatic stacking interactions in DNA-binding agents.
Biological Activity
3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide is a novel compound that belongs to the benzofuran class, which has garnered attention for its diverse biological activities, particularly in cancer treatment and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features a benzofuran core substituted with a butyramido group and a fluorophenyl moiety. The synthesis of benzofuran derivatives typically involves methods such as C–H arylation and transamidation, which allow for the introduction of various functional groups that can enhance biological activity .
Anticancer Properties
Research indicates that benzofuran derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cells, with low micromolar IC50 values .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism of action appears to involve the inhibition of NF-kappa B transcriptional activity, which is crucial for cancer cell survival and proliferation. The presence of hydrophobic groups on the phenyl ring enhances this inhibitory effect .
Neuroprotective Effects
In addition to anticancer properties, benzofuran derivatives have demonstrated neuroprotective effects. Studies have shown that certain analogs can protect neuronal cells from excitotoxicity induced by NMDA, comparable to known neuroprotectants like memantine . The neuroprotective action is attributed to the ability of these compounds to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal tissues.
Table 2: Neuroprotective Activity Against NMDA-Induced Damage
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the benzofuran ring significantly influence biological activity. For example:
- The presence of a butyramido group enhances cytotoxicity.
- Fluorine substitution on the phenyl ring improves selectivity towards cancer cells while maintaining low toxicity towards normal cells .
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various benzofuran derivatives, including this compound, against a panel of human cancer cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested, highlighting its potential as a lead candidate for further development in cancer therapy.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rat models demonstrated that compounds with similar structures provided significant protection against neurodegeneration induced by excitotoxic agents. Behavioral assessments post-treatment showed improved cognitive functions in treated groups compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
